Pentaerythritol monooleate

Descripción general

Descripción

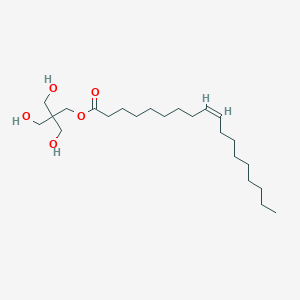

It is a compound with the molecular formula C23H44O5 and a molecular weight of 400.59 g/mol . This compound is known for its applications in various industries, including cosmetics, lubricants, and as an intermediate in chemical synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentaerythritol monooleate can be synthesized through the esterification of oleic acid with pentaerythritol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of 3-hydroxy-2,2-bis(hydroxymethyl)propyl oleate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

Pentaerythritol monooleate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester functional group can be reduced to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of amides or other esters.

Aplicaciones Científicas De Investigación

Chemical Applications

Intermediate in Synthesis

Pentaerythritol monooleate serves as an important intermediate in the synthesis of complex molecules. Its structure allows it to participate in various chemical reactions, including esterification and transesterification, which are essential for producing a wide range of chemical compounds.

Emulsifier Production

In the formulation of emulsifiers, this compound is utilized due to its ability to stabilize oil-in-water and water-in-oil emulsions. It is particularly effective in producing finely divided and stable emulsions, making it valuable in food and cosmetic industries .

Biological Applications

Biocompatibility Studies

Research has indicated that this compound exhibits potential as a biocompatible material. Studies focus on its use in drug delivery systems where its hydrophilic-lipophilic balance can enhance the solubility and permeability of pharmaceutical compounds .

Drug Formulation

The compound is also investigated for its role in formulating pharmaceuticals, especially topical ointments. Its properties allow for improved absorption and effectiveness of active ingredients .

Medical Applications

Topical Ointments

this compound is included in formulations for topical medications due to its emollient properties. It helps improve skin hydration and acts as a carrier for other medicinal compounds, enhancing their therapeutic effects .

Solid Dispersion Carriers

Recent studies have explored its use as a solid dispersion carrier to enhance the aqueous solubility of poorly soluble drugs. This application is crucial for improving the bioavailability of certain pharmaceuticals .

Industrial Applications

Lubricants and Surfactants

In industry, this compound is employed in the production of synthetic lubricants and surfactants. Its low viscosity and high viscosity index make it suitable for use in biolubricants that require stable performance across varying temperatures .

Emulsification Processes

The compound's ability to act as an emulsifier is leveraged in various industrial processes, including cosmetics and personal care products, where it helps maintain product stability and consistency .

-

Biolubricant Development

A study demonstrated that this compound could be synthesized into biolubricants with desirable physical properties such as low viscosity and high thermal stability. These characteristics make it suitable for environmentally friendly applications where traditional lubricants may pose ecological risks . -

Drug Delivery Systems

Research highlighted the effectiveness of this compound as a carrier in solid dispersions to improve the solubility of hydrophobic drugs. This application showcases its potential to enhance therapeutic outcomes by increasing drug availability at the site of action .

Mecanismo De Acción

The mechanism of action of 3-hydroxy-2,2-bis(hydroxymethyl)propyl oleate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence the behavior of biological membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Pentaerythritol tetraoleate

- Pentaerythritol trioleate

- Pentaerythritol tetraricinoleate

Uniqueness

Pentaerythritol monooleate is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring emulsification and stabilization of mixtures. Its ability to form stable emulsions and its biocompatibility distinguish it from other similar compounds .

Actividad Biológica

Pentaerythritol monooleate (PETO) is a fatty acid ester derived from pentaerythritol and oleic acid. Its unique chemical structure and properties make it an interesting subject for research in various biological applications, including its use as a lubricant, emulsifier, and potential therapeutic agent. This article delves into the biological activity of PETO, examining its toxicity, environmental impact, and applications in different fields.

Chemical Structure and Properties

This compound is characterized by the presence of a quaternary carbon atom, which contributes to its stability and low reactivity under normal conditions. The ester group formed from the reaction of pentaerythritol and oleic acid provides a hydrophobic tail that enhances its emulsifying properties. PETO exhibits good thermostability, oxidative stability, and low-temperature fluidity, making it suitable for various industrial applications .

Acute Toxicity

PETA has been assessed for its toxicity through various studies. The results indicate that it has a low toxicity profile. For instance, in repeated dose studies involving rats, PETO did not exhibit significant adverse effects at doses up to 1000 mg/kg/day. The no observed effect level (NOEL) was determined to be 100 mg/kg/day based on gastrointestinal changes such as soft feces and diarrhea .

Reproductive and Developmental Toxicity

In reproductive and developmental toxicity screening tests, no significant effects were observed on reproductive ability or offspring viability at doses of 1000 mg/kg/day. This suggests that PETO poses minimal risk regarding reproductive health .

Environmental Impact

PETA's environmental impact is also noteworthy. It has been classified as having a low potential risk to aquatic ecosystems, with a predicted no effect concentration (PNEC) of 0.6 mg/l based on Daphnia magna tests . The chemical does not show mutagenic properties in bacterial tests, indicating a favorable profile for environmental safety.

Lubricants and Emulsifiers

This compound is widely utilized in the formulation of lubricants due to its excellent lubricating properties and biodegradability. Its ability to function as an emulsifier makes it valuable in cosmetic formulations, where it enhances texture and stability .

Fuel Additives

Research indicates that PETO can be used as an additive in jet fuels, improving their performance by enhancing stability and reducing emissions . This application aligns with the growing trend towards bio-based additives in fuel formulations.

Case Studies

- Lubricant Formulation : A study demonstrated that incorporating PETO into synthetic lubricants improved their viscosity stability at high temperatures compared to traditional mineral oils. This enhancement is attributed to PETO's unique molecular structure that resists thermal degradation.

- Cosmetic Applications : In cosmetic formulations, PETO was shown to improve skin feel and spreadability while providing emollient properties without causing irritation. Clinical trials indicated high acceptability among users due to its non-irritating nature.

Summary of Findings

| Property | Description |

|---|---|

| Toxicity | Low toxicity; NOEL at 100 mg/kg/day |

| Reproductive Safety | No significant effects on reproductive health at 1000 mg/kg/day |

| Environmental Risk | Low risk; PNEC of 0.6 mg/l; not mutagenic |

| Applications | Lubricants, emulsifiers in cosmetics, fuel additives |

| Stability | Good thermostability and oxidative stability |

Propiedades

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)28-21-23(18-24,19-25)20-26/h9-10,24-26H,2-8,11-21H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVGEJLUEOSDBB-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893109 | |

| Record name | Pentaerythritol monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10332-32-8 | |

| Record name | Pentaerythritol, monooleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10332-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010332328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol monooleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL MONOOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46V85GPR8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.